Anticancer agent 13

Description

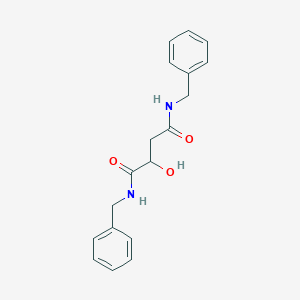

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

N,N'-dibenzyl-2-hydroxybutanediamide |

InChI |

InChI=1S/C18H20N2O3/c21-16(18(23)20-13-15-9-5-2-6-10-15)11-17(22)19-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23) |

InChI Key |

BXQCLKTYJMYTAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(C(=O)NCC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Profile of Anticancer Agent 13: A Review of Available Preliminary Data

A comprehensive literature search for a specific molecule designated "Anticancer agent 13" has yielded insufficient data to construct a detailed technical guide on its core mechanism of action. The scientific and medical databases do not contain a well-defined compound universally recognized by this name. This suggests that "this compound" may be an internal designation for a novel compound in early-stage research, a component of a broader class of agents, or a placeholder name not yet publicly disclosed in scientific literature.

While a definitive guide on a specific "this compound" is not possible at this time, this report summarizes the findings on various compounds and concepts that emerged during the search, which may be related to the user's query.

Potential Candidates and Related Concepts

The search for "this compound" brought to light several distinct areas of cancer research that may be of interest to researchers, scientists, and drug development professionals. These include a trinuclear platinum-gold compound, a novel investigational drug N13-9-1, and the interleukin-13 signaling pathway as a therapeutic target.

Trinuclear Platinum-Gold Compound (Compound 13)

One study refers to a trinuclear PtAu2 compound as "compound 13".[1] This complex has demonstrated cytotoxic and selective activity against a panel of cancer cell lines, including renal, bladder, ovarian, and breast cancer. Further investigation into its effects on triple-negative breast cancer (TNBC) cell line MDA-MB-231 revealed that it induces apoptosis and accumulates primarily in the nucleus and mitochondria.[1] Notably, this compound also exhibits significant antimigratory and antiangiogenic properties and is effective against 3D spheroids of TNBC.[1]

Investigational Drug N13-9-1

A company named Mirkine Pharma, Inc. is developing an anticancer agent designated N13-9-1.[2] This agent is reported to be effective against a wide range of cancers, including difficult-to-treat colon, lung, and pancreatic cancers.[2] The proposed mechanism of action for N13-9-1 is the targeting of damaged DNA in cancer cells.[2] Preclinical data suggests that N13-9-1 is selective for tumor cells, showing minimal toxicity to healthy cells.[2] It has also been shown to be effective against cancer stem cells and can work synergistically with other chemotherapeutic agents like gemcitabine.[2]

Interleukin-13 (IL-13) Pathway in Cancer

Interleukin-13 and its receptor (IL-13R) have emerged as significant targets in cancer therapy.[3][4][5] IL-13 is an immunomodulatory cytokine that can influence inflammatory responses and has been implicated in the survival and growth of certain cancer cells, such as in Hodgkin lymphoma.[3][4] Blocking the IL-4/IL-13 signaling pathway has been shown to make Hodgkin lymphoma cells more susceptible to apoptosis induced by chemotherapeutic drugs.[3] This effect is attributed to the inhibition of STAT6-mediated upregulation of the anti-apoptotic protein Bcl-xL.[3]

General Principles in Anticancer Agent Evaluation

The development of any new anticancer agent involves a rigorous evaluation process that includes both in vitro and in vivo studies. This process is essential to determine the agent's mechanism of action, efficacy, and safety profile.

Quantitative Data in Preclinical Studies

Key quantitative data gathered during preclinical evaluation often includes:

-

IC50 values: The concentration of a drug that is required for 50% inhibition in vitro.

-

TD50 values: The chronic dose rate that reduces the proportion of tumor-free animals by 50%.[6][7]

-

Pharmacokinetic parameters: Measures of absorption, distribution, metabolism, and excretion (ADME) of the drug.

The table below provides a hypothetical structure for presenting such quantitative data.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 | MDA-MB-231 | X µM | [Hypothetical] |

| A549 | Y µM | [Hypothetical] | |

| TD50 | Mouse Xenograft | Z mg/kg/day | [Hypothetical] |

| Cmax | Rat | A ng/mL | [Hypothetical] |

| t1/2 | Rat | B hours | [Hypothetical] |

| This table is for illustrative purposes only and does not represent actual data for a specific "this compound." |

Common Experimental Protocols

The elucidation of an anticancer agent's mechanism of action relies on a variety of established experimental protocols.

Cell Viability and Cytotoxicity Assays:

-

MTT/MTS Assay: A colorimetric assay to assess cell metabolic activity. A reduction in metabolic activity is indicative of reduced cell viability and/or proliferation.

-

Trypan Blue Exclusion Assay: A dye exclusion test used to identify viable cells from non-viable cells.

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activation Assays: Measures the activity of caspases, which are key proteases in the apoptotic pathway.

Signaling Pathway Analysis:

-

Western Blotting: To detect and quantify specific proteins involved in signaling cascades.

-

Immunofluorescence: To visualize the subcellular localization of proteins of interest.

-

Chromatin Immunoprecipitation (ChIP): To identify the binding of proteins to specific DNA regions.[3]

Visualizing Molecular Pathways and Workflows

Diagrams are crucial for representing complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Figure 1: A generalized workflow for the preclinical evaluation of a novel anticancer agent, from initial in vitro screening to subsequent in vivo validation.

Figure 2: A hypothetical signaling pathway illustrating how an "this compound," acting as an IL-13 antagonist, could promote apoptosis by inhibiting the STAT6-Bcl-xL axis.

Conclusion

While the identity of "this compound" remains elusive, the principles of anticancer drug discovery and development provide a clear framework for how such an agent would be characterized. The process involves rigorous in vitro and in vivo testing to establish its mechanism of action, efficacy, and safety. The fields of metal-based anticancer drugs, targeted therapies against specific signaling pathways like IL-13, and novel agents targeting DNA damage in cancer cells are all active areas of research that may yet produce a well-defined "this compound." Future disclosures in the scientific literature will be necessary to provide the detailed technical guide originally requested.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Cancer – Mirkine Pharma, Inc. [mirkinepharma.com]

- 3. Targeting the IL-4/IL-13 signaling pathway sensitizes Hodgkin lymphoma cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Interleukin-13 and its receptors in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Anticancer agents: qualitative and quantitative aspects - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on "Anticancer Agent 13": A Review of Distinct Molecular Entities

The designation "Anticancer agent 13" does not refer to a single, universally recognized compound but rather appears in scientific literature to denote different molecules within distinct research contexts. This guide provides a detailed overview of three separate chemical entities or series that have been identified as "compound 13" in various studies, each with its unique chemical structure, properties, and mechanism of action. This paper will delve into s-triazine derivatives, 1,2,3-triazole/1,3,4-oxadiazole hybrids, and the doxorubicin analogue, 13-Deoxydoxorubicin.

s-Triazine Derivatives: Compound Series 13e-h

A series of novel s-triazine derivatives were synthesized and evaluated for their potential as anticancer agents, with particular focus on the tri-substituted compounds 13e, 13f, 13g, and 13h.[1] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

Chemical Structure and Properties

The core of these compounds is a 1,3,5-triazine ring. The potent derivatives (13e-h) are tri-substituted, featuring a morpholino group which appears to enhance their anticancer activity compared to their di-substituted counterparts.[1]

Table 1: Physicochemical Properties of s-Triazine Derivative 13e (Representative)

| Property | Value |

| Chemical Name | 4-(4-Anilino-6-chloro-1,3,5-triazin-2-yl)morpholine |

| Molecular Formula | C13H14ClN5O |

| Molecular Weight | 291.74 g/mol |

| General Structure | A central s-triazine ring with substitutions at positions 2, 4, and 6. In the potent 13e-h series, one substituent is a morpholino group, another is a substituted anilino or benzylamino group, and the third can be a chlorine atom. |

Anticancer Activity

The tri-substituted s-triazine derivatives 13e-h exhibited potent anticancer activity, particularly against the HT-29 (Colon cancer) cell line, with some compounds showing greater potency than the reference drug doxorubicin.[1]

Table 2: In Vitro Anticancer Activity (IC50) of s-Triazine Derivatives (µM) [1]

| Compound | PA-1 (Ovarian) | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) |

| 13e | 1.10 ± 0.21 | >100 | >100 | 0.27 ± 0.02 |

| 13f | 0.89 ± 0.11 | >100 | >100 | 0.14 ± 0.04 |

| 13g | 0.95 ± 0.32 | >100 | >100 | 0.31 ± 0.15 |

| 13h | 1.21 ± 0.45 | >100 | >100 | 0.92 ± 0.51 |

| Doxorubicin | 0.51 ± 0.01 | 1.12 ± 0.01 | 0.82 ± 0.02 | 0.43 ± 0.01 |

Mechanism of Action and Signaling Pathway

The precise mechanism for this specific series (13e-h) is not explicitly detailed, but s-triazine derivatives are known to act as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as EGFR, PI3K, and mTOR.[2][3][4][5] The potent and selective activity against colon cancer cells suggests a specific molecular target within relevant signaling pathways. A plausible mechanism is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in colorectal cancer.

Experimental Protocols

Synthesis of Tri-substituted s-Triazine Derivatives (13e-h): [1] The synthesis involves a multi-step process starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process utilizes sequential nucleophilic substitution reactions where the chlorine atoms are replaced by different amines. For compounds 13e-h, this typically involves:

-

Reaction of cyanuric chloride with a substituted aniline or benzylamine at low temperature (0-5 °C).

-

A second substitution reaction with morpholine at a slightly elevated temperature (room temperature to 45 °C).

-

The resulting di-substituted intermediate is then further reacted if necessary, or purified. The order of addition of the amines can be varied to achieve the desired product.

In Vitro Cytotoxicity Assay (MTT Assay): [1]

-

Cancer cell lines (PA-1, A549, MCF-7, and HT-29) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the s-triazine compounds (or doxorubicin as a positive control) and incubated for 48 hours.

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

-

The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

1,2,3-Triazole and 1,3,4-Oxadiazole Hybrids: Compound 13

A series of hybrid molecules containing both 1,2,3-triazole and 1,3,4-oxadiazole moieties were synthesized and evaluated for their anticancer properties. Within this series, compound 13 demonstrated particularly remarkable inhibitory activity.[6][7]

Chemical Structure and Properties

These hybrid compounds are designed to combine the pharmacophoric features of both the 1,2,3-triazole and 1,3,4-oxadiazole ring systems, which are known to be present in various biologically active molecules.[6][8]

Table 3: Physicochemical Properties of Triazole-Oxadiazole Hybrid 13

| Property | Value |

| Chemical Name | 1-(4-bromophenyl)-4-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)-1H-1,2,3-triazole |

| Molecular Formula | C17H12BrN5OS |

| Molecular Weight | 414.28 g/mol |

| General Structure | A central 1,2,3-triazole ring linked via a methylthio bridge to a 1,3,4-oxadiazole ring. The triazole and oxadiazole rings bear phenyl and substituted phenyl groups. |

Anticancer Activity

Compound 13 showed potent cytotoxic effects against breast (MCF-7) and colorectal (HCT-116) cancer cell lines. Notably, its activity against MCF-7 cells was significantly higher than the standard chemotherapeutic agent 5-fluorouracil and also surpassed that of tamoxifen.[7]

Table 4: In Vitro Anticancer and Enzyme Inhibitory Activity (IC50) of Hybrid 13 (µM) [7]

| Activity Type | MCF-7 (Breast) | HCT-116 (Colon) | Thymidylate Synthase |

| Compound 13 | 1.26 | 17.3 | 4.38 |

| Tamoxifen | 5.12 | - | - |

| 5-Fluorouracil | 24.74 | - | - |

| Pemetrexed | - | - | 6.75 |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this class of hybrids is the inhibition of thymidylate synthase (TS).[6][7][9] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[10][11][12] By inhibiting TS, these compounds disrupt the supply of nucleotides required for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Experimental Protocols

General Synthesis of 1,2,3-Triazole-1,3,4-oxadiazole Hybrids (6-14): [6][13] The synthesis is a multi-step procedure:

-

Esterification: Benzoic acid is refluxed with methanol and sulfuric acid.

-

Hydrazide formation: The resulting ester is refluxed with hydrazine hydrate.

-

Oxadiazole ring formation: The hydrazide is reacted with carbon disulfide and potassium hydroxide, followed by treatment with acid to form the 5-phenyl-1,3,4-oxadiazole-2-thiol.

-

Alkylation: The thiol is reacted with propargyl bromide to introduce an alkyne group.

-

Click Chemistry: The terminal alkyne is reacted with various substituted azides using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final 1,2,3-triazole ring, yielding the hybrid compounds.

In Vitro Thymidylate Synthase (TS) Activity Assay: [6][7]

-

The TS enzyme activity is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of dUMP to dTMP.

-

The reaction mixture contains the TS enzyme, dUMP, and a cofactor (e.g., N5,N10-methylenetetrahydrofolate).

-

The hybrid compounds are added to the reaction mixture at various concentrations.

-

The reaction is initiated, and the change in absorbance over time is recorded.

-

The IC50 value is determined as the concentration of the compound that reduces the enzyme activity by 50% compared to a control without the inhibitor.

13-Deoxydoxorubicin (GPX-100)

13-Deoxydoxorubicin is an analogue of the widely used anthracycline anticancer drug doxorubicin.[14] It was developed to reduce the cardiotoxicity associated with doxorubicin while retaining potent anticancer activity.[15][16]

Chemical Structure and Properties

13-Deoxydoxorubicin maintains the core tetracyclic quinone structure of doxorubicin but lacks the hydroxyl group at position 13 of the side chain.

Table 5: Physicochemical Properties of 13-Deoxydoxorubicin [14][17][18]

| Property | Value |

| IUPAC Name | (7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

| Molecular Formula | C27H31NO10 |

| Molecular Weight | 529.5 g/mol |

| Synonyms | GPX-100, 13-deoxyadriamycin |

Anticancer Activity

13-Deoxydoxorubicin has been investigated for its efficacy in treating various cancers, including breast cancer and soft tissue sarcoma.[14][15] Clinical studies have shown its activity in patients with metastatic and unresectable soft tissue sarcoma.[15]

Table 6: Clinical Efficacy of GPX-150 in Soft Tissue Sarcoma [15]

| Time Point | Progression-Free Survival (PFS) Rate | Overall Survival (OS) Rate |

| 6 months | 38% | 74% |

| 12 months | 12% | 45% |

Mechanism of Action and Signaling Pathway

The mechanism of action of 13-Deoxydoxorubicin is similar to that of doxorubicin and involves several processes:

-

DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[14][19]

-

Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that alters DNA topology. This prevents the re-ligation of DNA strands after they have been cleaved, leading to double-strand breaks and subsequent apoptosis.[14][19][]

The reduced cardiotoxicity is thought to be related to a decreased ability to form reactive oxygen species and a more selective inhibition of topoisomerase IIα (prevalent in cancer cells) over topoisomerase IIβ (expressed in cardiomyocytes).[15][21]

Experimental Protocols

Synthesis of 13-Deoxydoxorubicin Hydrochloride: A common synthetic route involves the conversion of doxorubicin hydrochloride to its tosylhydrazone derivative by reacting it with p-toluenesulfonylhydrazide. Subsequent reduction of the hydrazone functionality using a reducing agent like sodium cyanoborohydride in the presence of an acid catalyst yields the deoxygenated product, 13-deoxydoxorubicin.

Topoisomerase II Decatenation Assay: [21]

-

This in vitro assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenanes), typically using kinetoplast DNA (kDNA).

-

Purified human topoisomerase IIβ is incubated with kDNA in the presence of ATP and various concentrations of the drug (e.g., 13-deoxydoxorubicin or doxorubicin).

-

The reaction products are separated by agarose gel electrophoresis.

-

Decatenated (unlocked) DNA monomers migrate faster through the gel than the catenated network.

-

The inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA monomers. The EC50 is the concentration of the drug that inhibits 50% of the decatenation activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 13-Deoxydoxorubicin | C27H31NO10 | CID 9829419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. A phase II clinical study of 13-deoxy, 5-iminodoxorubicin (GPX-150) with metastatic and unresectable soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 13-Deoxydoxorubicin hydrochloride | C27H32ClNO10 | CID 9829418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PubChemLite - 13-deoxydoxorubicin (C27H31NO10) [pubchemlite.lcsb.uni.lu]

- 19. go.drugbank.com [go.drugbank.com]

- 21. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Anticancer Agent 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the novel anticancer agent, a flavonoid derivative designated as "Compound 13". This compound has demonstrated significant potential as a therapeutic agent, primarily through its ability to induce programmed cell death in cancer cells. This document outlines its cytotoxic activity, the experimental protocols used for its evaluation, and the proposed signaling pathways through which it exerts its effects.

Quantitative Cytotoxicity Data

"Anticancer agent 13" has been evaluated for its growth-inhibitory effects against a panel of human cancer cell lines. The available data from preliminary studies are summarized below.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | GI₅₀ | < 10 | [1] |

| A375-C5 | Malignant Melanoma | GI₅₀ | < 10 | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | GI₅₀ | < 10 | [1] |

Note: GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. Further studies are required to establish the precise IC₅₀ (half-maximal inhibitory concentration) values across a broader range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of "this compound".

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2][3] The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of "this compound" and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.[4][5]

Principle: The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[4] The incorporated labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with "this compound" for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.[5]

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.

-

Staining: Counterstain the cell nuclei with a DNA stain such as DAPI.

-

Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Principle: The assay provides a proluminescent caspase-3/7 substrate. When this substrate is cleaved by active caspase-3 or -7, it releases aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light signal is proportional to the amount of caspase activity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with "this compound".

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The fold increase in caspase activity is determined by comparing the luminescence of treated samples to untreated controls.

Signaling Pathways and Mechanisms of Action

"this compound" induces apoptosis in cancer cells through a multi-faceted mechanism involving the activation of executioner caspases and the modulation of other signaling pathways.

Caption: Workflow for evaluating the in vitro cytotoxicity of "this compound".

"this compound", a flavonoid, is proposed to induce apoptosis through the activation of the intrinsic pathway, potentially involving the Aryl Hydrocarbon Receptor (AhR) and the generation of Reactive Oxygen Species (ROS).

Caption: Proposed mechanism of apoptosis induction by "this compound".

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis Induction by the Total Flavonoids from Arachniodes exilis in HepG2 Cells through Reactive Oxygen Species-Mediated Mitochondrial Dysfunction Involving MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Mechanism of Action: A Technical Guide to the Effects of Anticancer Agent DT-13 on Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms of the novel anticancer agent DT-13, a saponin monomer isolated from the dwarf lilyturf tuber. This document provides a comprehensive overview of the effects of DT-13 on critical cancer cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of DT-13 have been quantified in human prostate cancer cell lines. The following tables summarize the key quantitative data, offering a clear comparison of its efficacy.

Table 1: In Vitro Cytotoxicity of DT-13

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 Value (μM) |

| PC3 | Prostate Cancer | 48 | 4.825[1] |

| DU145 | Prostate Cancer | 48 | 5.102[1] |

| Peripheral Blood Mononuclear Cells (PBMC) | Normal | 48 | 127.8[1] |

Table 2: Dose-Dependent Effects of DT-13 on Prostate Cancer Cells

| Experiment | Cell Line(s) | DT-13 Concentrations (μM) | Duration (hours) | Observed Effect |

| Apoptosis Assay | PC3, DU145 | 0, 2.5, 5, 10 | 24, 48 | Dose-dependent increase in apoptotic cells[2] |

| Colony Formation Assay | PC3, DU145 | 0, 2.5, 5, 10 | 48 (treatment), 14 days (incubation) | Dose-dependent inhibition of colony formation[3] |

| Western Blot Analysis | PC3, DU145 | 0, 2.5, 5, 10 | 48 | Dose-dependent decrease in the phosphorylation of PDK1, Akt, mTOR, and p70S6K[4][5] |

Core Signaling Pathway Affected: PI3K/Akt

DT-13 exerts its anticancer effects primarily through the blockade of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metastasis.[1][2][6] The agent significantly reduces the phosphorylation of key downstream effectors of this pathway.[4][5]

References

- 1. DT-13 Inhibits Proliferation and Metastasis of Human Prostate Cancer Cells Through Blocking PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT Cell Viability Assay [bio-protocol.org]

Preliminary Investigation of "Compound 13" Derivatives: An α1-Selective AMPK Activator

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

"Compound 13" (C13) has emerged as a significant small molecule of interest in metabolic research. It is a cell-permeable prodrug that is intracellularly converted by esterases to its active form, 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (C2). C2 is a potent, α1-selective allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This technical guide provides a comprehensive overview of Compound 13, its mechanism of action, relevant signaling pathways, and experimental protocols for its investigation.

Mechanism of Action

Compound 13 acts as a prodrug, facilitating the delivery of the highly anionic active compound C2 across the cell membrane.[2][3] Once inside the cell, C13 is hydrolyzed by intracellular esterases to release C2. C2 is a structural mimic of adenosine monophosphate (AMP) and allosterically activates AMPK.[1]

The activation of AMPK by C2 is multifaceted. It not only directly activates the enzyme but also protects the critical threonine 172 residue in the activation loop of the α-subunit from dephosphorylation.[1] A key feature of C2, and by extension Compound 13, is its selectivity for AMPK complexes containing the α1 catalytic subunit.[1] This selectivity allows for the targeted investigation of α1-AMPK functions.

Signaling Pathways

The activation of α1-AMPK by Compound 13 initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. The two primary pathways influenced are the mTORC1 and Nrf2 signaling axes.

AMPK/mTORC1 Signaling Pathway

AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1][4] This inhibition is achieved through the AMPK-mediated phosphorylation of tuberous sclerosis complex 2 (TSC2) and Raptor, a regulatory associated protein of mTOR. The suppression of mTORC1 signaling results in a decrease in protein synthesis and cell proliferation.

AMPK/Nrf2 Signaling Pathway

AMPK activation by Compound 13 has also been shown to stimulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical component of the cellular antioxidant response.[5] Activated AMPK can lead to the phosphorylation and activation of Nrf2, promoting its translocation to the nucleus. In the nucleus, Nrf2 induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress.[6][7]

Quantitative Data

The following tables summarize the available quantitative data for Compound 13 and its active form, C2.

Table 1: In Vitro Activity of Compound 2 (Active Form)

| Target | Species | EC50 | Notes | Reference |

| AMPK | Human | 6.3 nM | Full activator | [2] |

| AMPK | Rat | 21 nM | Partial activator (51% of AMP) | [2] |

| Glycogen Phosphorylase (GPPase) | - | No activity at 100 µM | Selective for AMPK | [2] |

| Fructose-1,6-bisphosphatase (FBPase) | - | No activity at 100 µM | Selective for AMPK | [2] |

Table 2: Cellular Activity of Compound 13 (Prodrug)

| Assay | Cell Type | EC50 / IC50 | Notes | Reference |

| Inhibition of de novo Lipogenesis | Plated Rat Hepatocytes | < 1 µM | - | [2] |

| Inhibition of Cell Viability | HT-29 Colorectal Cancer Cells | > 20 µM | IC50 decreased to < 5 µM with autophagy inhibitors | [8][9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the investigation of Compound 13. For detailed, step-by-step protocols, it is recommended to consult the cited literature.

General Experimental Workflow

The investigation of Compound 13 derivatives typically follows a workflow that includes synthesis, in vitro characterization of the active compound, and cellular assays to determine the effects of the prodrug.

Synthesis of Compound 13 Derivatives

The synthesis of Compound 13, a phosphonate diester prodrug, and its active form, C2, involves multi-step organic synthesis. The general approach includes the formation of the isoxazole ring system followed by the introduction of the furan and phosphonate moieties. For detailed synthetic schemes and procedures, refer to the patent literature.[10][11][12][13] A described synthesis of C2 involves a [3+2] cycloaddition to form the isoxazole ring, followed by hydrogenation.[3]

AMPK Kinase Activity Assay

To determine the direct effect of the active compound C2 on AMPK activity, an in vitro kinase assay is performed.

-

Principle: Recombinant AMPK enzyme is incubated with its substrate (e.g., SAMS peptide) and ATP in the presence of varying concentrations of C2. The phosphorylation of the substrate is then quantified.

-

Protocol Outline:

-

Incubate recombinant human or rat AMPK with varying concentrations of Compound 2.

-

Initiate the kinase reaction by adding a reaction mixture containing a substrate peptide (e.g., SAMS) and ATP.

-

After a defined incubation period, stop the reaction.

-

Quantify the amount of phosphorylated substrate, often using methods involving radioactive ATP ([γ-³²P]ATP) and scintillation counting, or non-radioactive methods like fluorescence polarization or specific antibodies.

-

-

Reference: For a detailed protocol, see Gómez-Galeno et al. (2010) as cited in[2].

Western Blot Analysis for AMPK Activation

To confirm that Compound 13 activates AMPK in a cellular context, Western blotting is used to detect the phosphorylation of AMPK and its downstream targets.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the proteins of interest.

-

Protocol Outline:

-

Treat cultured cells with various concentrations of Compound 13 for a specified duration.

-

Lyse the cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (a downstream target of AMPK), and total ACC.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Reference: Detailed protocols can be found in Hunter et al. (2014) and Mo et al. (2019).[5][14][15][16]

Cell Viability (MTT) Assay

The effect of Compound 13 on cell proliferation and viability can be assessed using an MTT assay.

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Compound 13 for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Reference: A representative protocol is described in Li et al. (2017).[8][9][17][18][19]

Conclusion

Compound 13 is a valuable research tool for the selective activation of α1-containing AMPK complexes. Its cell-permeable nature allows for the investigation of AMPK signaling in a variety of cellular contexts. The downstream effects on mTORC1 and Nrf2 signaling pathways highlight its potential for therapeutic applications in metabolic disorders, cancer, and diseases associated with oxidative stress. This guide provides a foundational understanding of Compound 13 and its derivatives, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further detailed investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its clinical utility.

References

- 1. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the AMPK/Nrf2 Pathway: A Novel Therapeutic Approach for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AMPK-autophagy inhibition sensitizes icaritin-induced anti-colorectal cancer cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. WO2007078113A1 - Isoxazole derivatives and use thereof - Google Patents [patents.google.com]

- 11. US20150274724A1 - Heterocyclic compounds and their use as glycogen synthase kinase-3 inhibitors - Google Patents [patents.google.com]

- 12. WO2003077902A1 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof - Google Patents [patents.google.com]

- 13. EP1485082A1 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof - Google Patents [patents.google.com]

- 14. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. biorxiv.org [biorxiv.org]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

The Pro-Apoptotic Power of Anticancer Agent MS13: A Technical Guide to its Mechanism in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticancer agent MS13, a diarylpentanoid derivative, and its significant role in inducing apoptosis in tumor cells. MS13 has demonstrated potent cytotoxic effects against various cancer cell lines, surpassing its parent compound, curcumin.[1] This document outlines the quantitative data from key studies, details the experimental protocols used to elucidate its mechanism, and visualizes the complex signaling pathways involved in its pro-apoptotic activity.

Quantitative Efficacy of MS13

MS13 has shown significant anti-proliferative and apoptotic activity in a dose- and time-dependent manner in non-small cell lung cancer (NSCLC) cell lines, specifically NCI-H520 (squamous cell carcinoma) and NCI-H23 (adenocarcinoma).[1] The key quantitative findings are summarized below.

Table 1: Apoptosis Induction in NCI-H520 Cells Treated with MS13

| Treatment Duration | Apoptotic Cells (%) | Necrotic Cells (%) |

| 24 hours | ~50-60% | <10% |

| 48 hours | ~60-65% | <10% |

| 72 hours | ~65-75% | <10% |

Data presented in a dose-dependent manner. Higher apoptosis was observed at 48 and 72 hours.[1]

Table 2: Key Molecular Changes in NSCLC Cells Treated with MS13

| Cell Line | Biomarker | Observation |

| NCI-H520 & NCI-H23 | Caspase-3 Activity | Significant increase (Time- and dose-dependent) |

| NCI-H520 & NCI-H23 | Bcl-2 Protein Concentration | Significant decrease (Time- and dose-dependent) |

These molecular changes underscore the activation of the intrinsic apoptotic pathway.[1]

Core Signaling Pathways Modulated by MS13

MS13's anticancer activity is linked to its ability to modulate several key signaling pathways that regulate cell survival and apoptosis. Gene expression analysis has identified the PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways as being significantly affected by MS13 treatment in NSCLC cells.[1]

References

Early Preclinical Studies of "Compound 13": A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 13, a novel thiosemicarbazone dimer, has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document provides a comprehensive overview of the early preclinical findings for Compound 13, detailing its in vitro activity, mechanism of action, and preliminary in vivo efficacy. The data presented herein underscore the potential of Compound 13 as a promising therapeutic candidate, particularly for cancers harboring BRCA mutations.

Quantitative Data Summary

The in vitro inhibitory activities of Compound 13 were assessed against its primary target, PARP-1, and a BRCA1-mutant breast cancer cell line, HCC-1937. The results are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Compound 13

| Target | Assay Type | Endpoint | Value |

| PARP-1 | Enzymatic Assay | IC50 | 64.98 ± 2.46 nM[1] |

| HCC-1937 Cell Line | Cell Viability Assay | IC50 | 0.88 ± 0.21 µM[1] |

Mechanism of Action

Preclinical investigations have revealed a multi-faceted mechanism of action for Compound 13, centered on the potent inhibition of PARP-1. This inhibition leads to a cascade of cellular events culminating in apoptotic cell death, particularly in cancer cells with deficient DNA repair pathways.

Key mechanistic features of Compound 13 include:

-

Inhibition of PAR Formation: Compound 13 directly inhibits the catalytic activity of PARP-1, preventing the formation of poly(ADP-ribose) (PAR) chains.[1]

-

PARP-1-DNA Trapping: By binding to PARP-1, Compound 13 induces the trapping of PARP-1 on DNA, leading to the formation of cytotoxic PARP-1-DNA complexes.[1]

-

Induction of Double-Strand Breaks (DSBs): The accumulation of PARP-1-DNA complexes results in an increase in DNA double-strand breaks.[1]

-

Cell Cycle Arrest: Treatment with Compound 13 leads to an arrest of cancer cells in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: The culmination of these effects is the triggering of the mitochondrial apoptotic pathway.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

References

Unraveling the Mechanism of Anticancer Agent 13: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless progression of cancer is intrinsically linked to the dysregulation of the cell cycle, the fundamental process governing cell division. Anticancer Agent 13 has emerged as a promising therapeutic candidate due to its potent ability to induce cell cycle arrest in various cancer cell lines, thereby inhibiting tumor growth. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is a synthesis of data from multiple studies on compounds with similar mechanisms of action, intended to provide a detailed framework for researchers in the field of oncology drug development.

Quantitative Data Summary

The efficacy of this compound has been quantified across a range of cancer cell lines. The following tables summarize key quantitative data, providing a comparative view of its potency and effects on cell cycle distribution.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | 5.2 |

| HCT-116 | Colon Cancer | 8.1 |

| A549 | Lung Cancer | 12.5 |

| HeLa | Cervical Cancer | 6.8 |

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 45.3 | 35.1 | 19.6 |

| Agent 13 (5 µM) | 68.2 | 15.4 | 16.4 |

| Agent 13 (10 µM) | 75.1 | 9.8 | 15.1 |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. A control group is treated with DMSO.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, p27) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound is understood to exert its effects by modulating key signaling pathways that regulate cell cycle progression. The primary mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), leading to G1 phase arrest.

The CDK/Cyclin Pathway and Agent 13's Point of Intervention

The progression through the G1 phase of the cell cycle is tightly regulated by the activity of CDK4/6 in complex with D-type cyclins. This complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry. This compound is hypothesized to inhibit the kinase activity of the CDK4/6-Cyclin D complex.

Caption: G1 phase cell cycle arrest induced by this compound.

Experimental Workflow for Assessing Cell Cycle Arrest

The following diagram illustrates the typical workflow for investigating the effects of a novel compound like this compound on the cell cycle.

Caption: Workflow for investigating cell cycle effects of Agent 13.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of cell cycle progression. The data presented in this guide, including its potent cytotoxic effects and its ability to induce G1 phase arrest, underscore its promise. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further elucidate its mechanism of action and to guide its development towards clinical applications. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the identification of predictive biomarkers to facilitate its translation into a novel cancer therapy.

Exploring the novelty of "Anticancer agent 13" as a therapeutic

An In-depth Technical Guide to Anticancer Agent 13

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an investigational small molecule inhibitor targeting the IL-13/STAT6 signaling pathway, which has shown significant promise in preclinical models of various malignancies, particularly Hodgkin lymphoma and certain solid tumors characterized by a "cold" tumor microenvironment. This document provides a comprehensive overview of the agent's mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Mechanism of Action

This compound functions as a potent and selective antagonist of the Interleukin-13 (IL-13) receptor, specifically preventing the downstream activation of the STAT6 transcription factor. In many cancer types, the IL-4/IL-13 signaling axis is exploited to promote cell survival and evade immune responses.[1] By binding to the IL-13 receptor, Agent 13 blocks the phosphorylation and subsequent dimerization of STAT6. This inhibition prevents the nuclear translocation of STAT6 and halts the transcription of key anti-apoptotic genes, most notably Bcl-xL. The ultimate effect is a lowered threshold for apoptosis, rendering cancer cells more susceptible to programmed cell death, especially when used in combination with traditional chemotherapeutic agents.[1]

Caption: Signaling pathway of this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound in various preclinical models.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) of Agent 13 Alone | IC50 (nM) with Doxorubicin (10 nM) |

| L-1236 | Hodgkin Lymphoma | 85 | 15 |

| KM-H2 | Hodgkin Lymphoma | 110 | 22 |

| A549 | Lung Carcinoma | > 1000 | 850 |

| MCF-7 | Breast Adenocarcinoma | 950 | 620 |

Table 2: In Vivo Efficacy in L-1236 Xenograft Model

| Treatment Group | N | Mean Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 10 | 1502 ± 180 | - |

| Doxorubicin (2 mg/kg) | 10 | 976 ± 155 | 35% |

| Agent 13 (10 mg/kg) | 10 | 826 ± 162 | 45% |

| Agent 13 + Doxorubicin | 10 | 225 ± 98 | 85% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cancer cells (L-1236, KM-H2, A549, MCF-7) in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound (ranging from 1 nM to 10 µM) in growth medium. For combination studies, prepare dilutions with a fixed concentration of Doxorubicin (10 nM).

-

Incubation: Remove the old medium from the wells and add 100 µL of the drug-containing medium. Incubate the plates for 72 hours at 37°C, 5% CO2.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Final Incubation and Reading: Incubate the plates for 2 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism software.

Western Blot for STAT6 Phosphorylation

-

Cell Culture and Treatment: Culture L-1236 cells to 80% confluency in a T-75 flask. Treat the cells with either vehicle, IL-13 (50 ng/mL), or a combination of IL-13 and this compound (100 nM) for 30 minutes.

-

Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Load 30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

In Vivo Xenograft Tumor Model

-

Animal Handling: Use 6-8 week old female athymic nude mice. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 L-1236 cells in 100 µL of Matrigel into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group).

-

Treatment Administration:

-

Group 1 (Control): Administer vehicle (e.g., 5% DMSO in saline) intraperitoneally (i.p.) daily.

-

Group 2 (Doxorubicin): Administer Doxorubicin (2 mg/kg, i.p.) once a week.

-

Group 3 (Agent 13): Administer this compound (10 mg/kg, i.p.) daily.

-

Group 4 (Combination): Administer both Doxorubicin and Agent 13 as per the schedules above.

-

-

Monitoring: Measure tumor volume with calipers twice a week and calculate using the formula: (Length x Width²) / 2. Monitor body weight as a measure of toxicity.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or after 21 days of treatment. Calculate the percent Tumor Growth Inhibition (%TGI).

Preclinical Development Workflow

The logical progression from in vitro characterization to in vivo validation is critical in the preclinical assessment of this compound.

Caption: Preclinical development workflow for this compound.

References

An In-depth Technical Guide to the Interaction of Compound 13 with AMP-Activated Protein Kinase (AMPK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 13 is a cell-permeable prodrug that is intracellularly converted to its active form, Compound 2 (C2). C2 is a potent, direct, and selective allosteric activator of the α1 isoform of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of Compound 13, its interaction with AMPK, and its impact on downstream signaling pathways. Detailed experimental protocols for studying these interactions and quantitative data on its activity are presented to facilitate further research and drug development efforts.

Introduction to Compound 13 and its Target: AMPK

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming processes.[2]

Compound 13 was identified as a cell-permeable prodrug of 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid (Compound 2, C2), a potent AMP mimetic.[3][4] Unlike many other AMPK activators that function indirectly by altering the cellular energy state, C2 directly binds to and allosterically activates AMPK.[3] Notably, C2 exhibits selectivity for AMPK complexes containing the α1 catalytic subunit.[3][5]

Mechanism of Action

The primary mechanism of action of Compound 13 involves its intracellular conversion to the active metabolite, C2. This conversion is mediated by cellular esterases that cleave the phosphonate bis(isobutyryloxymethyl) ester moiety of Compound 13. C2 then acts as a direct allosteric activator of AMPK through a dual mechanism:

-

Allosteric Activation: C2 binds to the γ subunit of AMPK at a site distinct from the adenine nucleotide-binding sites, inducing a conformational change that enhances kinase activity.[4]

-

Protection from Dephosphorylation: Binding of C2 to the AMPK complex protects the catalytic α subunit from dephosphorylation at Threonine 172 (Thr172), a critical step for maintaining AMPK in its active state.[3]

Recent studies have also revealed a secondary, indirect mechanism of AMPK activation by Compound 13 at higher concentrations. The cleavage of the prodrug moiety can release formaldehyde, which can inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio and subsequent canonical AMPK activation.[2][4]

Quantitative Data: Interaction of Compound 2 with AMPK Isoforms

The active form of Compound 13, C2, demonstrates high potency and selectivity for α1-containing AMPK complexes. The following table summarizes the available quantitative data for the activation of different AMPK isoforms by C2.

| AMPK Isoform Complex | Parameter | Value | Reference |

| α1β1γ1 | EC50 (Allosteric Activation) | Potent, specific value not detailed in sources | [3] |

| α2β1γ1 | EC50 (Allosteric Activation) | 15 nM | [6] |

| α2-complexes | Allosteric Activation | Partial activation compared to AMP | [3] |

| α2-complexes | Protection from Dephosphorylation | Ineffective | [3] |

Downstream Signaling Pathways

Activation of α1-AMPK by Compound 13 triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Two of the most well-characterized pathways are the inhibition of the mTORC1 pathway and the activation of the Nrf2 pathway.

Inhibition of mTORC1 Signaling

AMPK activation by Compound 13 leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[7][8] This inhibition is primarily achieved through the AMPK-mediated phosphorylation of two key proteins:

-

Tuberous Sclerosis Complex 2 (TSC2): Phosphorylation of TSC2 by AMPK enhances its GAP (GTPase-activating protein) activity towards the small GTPase Rheb, a potent activator of mTORC1. This leads to the inactivation of mTORC1.

-

Regulatory Associated Protein of mTOR (Raptor): Direct phosphorylation of Raptor, a component of the mTORC1 complex, by AMPK also contributes to the inhibition of mTORC1 activity.

Activation of Nrf2 Signaling

Compound 13 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[5][9] AMPK activation by C2 can lead to the phosphorylation and subsequent nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and cytoprotective enzymes.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the interaction of Compound 13 with AMPK and its downstream targets.

Cellular Uptake and Conversion of Compound 13 to Compound 2

This protocol outlines a general approach to assess the intracellular conversion of the prodrug.

Objective: To determine the rate and extent of conversion of Compound 13 to C2 in cultured cells.

Materials:

-

Cultured cells (e.g., primary hepatocytes, cancer cell lines)

-

Compound 13

-

Cell lysis buffer (e.g., RIPA buffer)

-

Internal standard for LC-MS analysis

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a known concentration of Compound 13 for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Sample Preparation: Collect the cell lysates and add an internal standard. Precipitate proteins (e.g., with acetonitrile) and centrifuge to pellet the debris.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both Compound 13 and C2.

-

Data Analysis: Plot the concentrations of Compound 13 and C2 over time to determine the conversion rate.

In Vitro AMPK Activity Assay

This assay measures the kinase activity of immunoprecipitated AMPK.

Objective: To quantify the effect of C2 on the activity of specific AMPK isoforms.

Materials:

-

Cell lysates containing AMPK

-

Antibodies specific for AMPK isoforms (e.g., anti-AMPKα1, anti-AMPKα2)

-

Protein A/G agarose beads

-

AMARA peptide substrate (AMARAASAAALARRR)

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl2)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

Procedure:

-

Immunoprecipitation: Incubate cell lysates with isoform-specific AMPK antibodies overnight at 4°C. Add Protein A/G agarose beads and incubate for a further 2 hours.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the AMARA peptide, C2 (or vehicle control), and [γ-³²P]ATP. Incubate at 30°C for 20 minutes.

-

Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of Downstream Targets

This protocol is for detecting the phosphorylation status of key AMPK substrates.

Objective: To assess the effect of Compound 13 on the phosphorylation of downstream targets like ACC and Raptor.

Materials:

-

Cell lysates from cells treated with Compound 13

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ACC (Ser79), anti-total-ACC, anti-phospho-Raptor (Ser792), anti-total-Raptor)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ACC) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading.

Conclusion

Compound 13, through its active form C2, represents a valuable pharmacological tool for the selective activation of α1-containing AMPK complexes. Its dual mechanism of direct allosteric activation and protection from dephosphorylation provides a potent means to modulate cellular metabolism. The detailed understanding of its interaction with AMPK and its downstream effects on pathways such as mTORC1 and Nrf2 signaling opens avenues for therapeutic interventions in metabolic diseases, cancer, and neurodegenerative disorders. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers to further explore the therapeutic potential of Compound 13 and other AMPK activators.

References

- 1. Targeting the AMPK/Nrf2 Pathway: A Novel Therapeutic Approach for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Summary of the AMPK and mTOR signaling pathways [pfocr.wikipathways.org]

- 8. Compound 13, an α1-selective small molecule activator of AMPK, potently inhibits melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Screening of Anticancer Agent 13 (Antitumor agent-135) Against Non-Small Cell Lung Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the initial screening and mechanism of action of the investigational anticancer agent designated as Antitumor agent-135, also referred to as Compound 13. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its cytotoxic activity, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action.

Quantitative Data Summary: Cytotoxic Activity

Antitumor agent-135 (Compound 13) has demonstrated potent cytotoxic effects against a panel of non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.[1][2][3][4]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 3.79 |

| H460 | Non-Small Cell Lung Cancer | 10.55 |

| PC-9 | Non-Small Cell Lung Cancer | 1.14 |

| PC-9/GR | Gefitinib-Resistant NSCLC | 4.14 |

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the initial screening and characterization of a novel anticancer agent like Antitumor agent-135 (Compound 13).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Materials:

-

Cancer cell lines (e.g., A549, H460, PC-9, PC-9/GR)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Anticancer agent 13 (stock solution of known concentration)

-

MTT solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the drug. Include wells with untreated cells as a negative control and wells with only medium as a blank.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7] During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell cycle analysis is performed to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for agents like Compound 13, which are reported to cause cell cycle arrest.[9][10][11] Propidium iodide (PI) staining followed by flow cytometry is a standard method for this analysis.[12][13][14][15]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[12][15] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat the cells with this compound at the desired concentrations for a specified time. Harvest both the adherent and floating cells.

-

Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping.[14][15] Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cell pellet in the PI staining solution, which should contain RNase A to degrade RNA and prevent its staining.[13][15]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content versus cell count. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The Annexin V/PI apoptosis assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This is a key assay for confirming the apoptosis-inducing activity of a compound.[16][17]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[16]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for this compound.

Caption: Experimental workflow for the initial screening of this compound.

Caption: Proposed mechanism of action for this compound.

References

- 1. This compound — TargetMol Chemicals [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]